molecular formula C14H23NO4 B1144026 cis-8-tert-Butoxycarbonylamino-cyclooct-4-enecarboxylic acid CAS No. 1214974-89-6

cis-8-tert-Butoxycarbonylamino-cyclooct-4-enecarboxylic acid

Cat. No. B1144026
M. Wt: 269.33672
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds such as cis-2-Aminocyclohex-4-enecarboxylic acid and various derivatives has been documented, highlighting methods to achieve specific stereochemistries and functional groups necessary for further chemical modifications (Kwon et al., 2015). Techniques include the resolution of enantiomers and diastereomers through chemical and physical methods to obtain the desired stereoisomer with high purity.

Safety And Hazards

The safety data sheet (SDS) for this compound can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards of the compound, safe handling procedures, and emergency measures .

Future Directions

The future directions of research involving this compound are not provided in the search results. The potential applications and research directions would depend on the specific properties and reactivity of the compound .

properties

IUPAC Name

(1S,4Z,8R)-8-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h4-5,10-11H,6-9H2,1-3H3,(H,15,18)(H,16,17)/b5-4-/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKQFUNUXXJHMV-NRFYAWERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC/C=C\CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4Z,8R)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid

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